molecular formula C9H11NO3 B1665550 Adrenalone CAS No. 99-45-6

Adrenalone

Cat. No. B1665550
CAS RN: 99-45-6
M. Wt: 181.19 g/mol
InChI Key: PZMVOUYYNKPMSI-UHFFFAOYSA-N
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Description

Adrenalone, also known as the ketone form of epinephrine, is an adrenergic agonist . It is a type of hormone that is released whenever a person experiences fear, anxiety, or stress . It is the hormone that triggers the fight-or-flight response .


Synthesis Analysis

The first total chemical synthesis of adrenaline, from which adrenalone is derived, was performed in 1904 . Adrenaline synthesis follows a similar synthetic pathway from tyrosine . After the synthesis of noradrenaline, it is converted to adrenaline by the catalytic action of phenylethanolamine-N-methyltransferase .


Molecular Structure Analysis

Adrenalone has a molecular formula of C9H11NO3 . It belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .


Chemical Reactions Analysis

Adrenalone is a derivative of epinephrine, having the alcohol function replaced with a ketone . Like epinephrine, adrenalone is metabolised by catechol-O-methyl transferase (COMT), yielding 3O-methyladrenalone, which in turn is N-demethylized by monoamine oxidase (MAO) .


Physical And Chemical Properties Analysis

Adrenalone is typically used in the form of the hydrochloride, a white crystalline powder which tastes bitter and slightly acidic . It is soluble in water (1:8) and 94% ethanol (1:45) . The melting point of the hydrochloride is 243 °C (469 °F) .

Scientific Research Applications

Application as a Vasoconstrictor and Hemostatic

  • Summary of the Application : Adrenalone is used as a topical vasoconstrictor and hemostatic . Vasoconstrictors are agents that narrow (constrict) the lumen of blood vessels, thereby reducing blood flow. Hemostatics are agents that promote the cessation of bleeding.

Prolonging the Action of Local Anesthetics

  • Summary of the Application : Adrenalone was formerly used to prolong the action of local anesthetics . Local anesthetics are drugs that cause reversible local anesthesia, generally for the aim of having a local analgesic effect, that is, inducing absence of pain sensation, although other local senses may be affected as well.

Regulation of Major Body Functions

  • Summary of the Application : Adrenaline and noradrenaline, of which Adrenalone is a ketone form, are important catecholamines of the biological system, responsible for the regulation of major functions of the body via their action on the brain .
  • Methods of Application : These catecholamines act in the system through the membrane-bound GPCRs, adrenergic receptors (ARs). Two major classes of ARs, α-ARs and β-ARs, facilitate a number of functions at central and peripheral sites .
  • Results or Outcomes : Different AR modulators have been introduced clinically for their therapeutic application. They focus on the pharmacology of the two catecholamines through their action on different ARs within the biosystem and the modulators of ARs towards the treatment of potentially life-threatening conditions .

Adrenal Vein Sampling

  • Summary of the Application : Adrenal Vein Sampling (AVS) could be applied not only to primary aldosteronism (PA) but also to other endocrine diseases, such as adrenocorticotropic hormone (ACTH) independent Cushing syndrome (AICS) and hyperandrogenemia (HA) .
  • Methods of Application : AVS is a procedure where blood samples are taken from the adrenal veins to measure the levels of certain hormones. This can help to identify the source of excess hormone production .

Role in Cardiopulmonary Resuscitation

  • Summary of the Application : Adrenaline, of which Adrenalone is a ketone form, has been used in the treatment of cardiac arrest for many years . It increases the likelihood of return of spontaneous circulation (ROSC), but some studies have shown that it impairs cerebral microcirculatory flow .
  • Methods of Application : In the context of cardiopulmonary resuscitation, adrenaline is typically administered intravenously or intraosseously .
  • Results or Outcomes : The use of adrenaline can increase the likelihood of ROSC, but it may come at the cost of worse long-term outcomes due to impaired cerebral microcirculatory flow .

Adrenal Regenerative Therapies

  • Methods of Application : This is an area of ongoing research, and specific methods of application are still being developed .
  • Results or Outcomes : The goal of these therapies is to provide a more physiological replacement for adrenal hormones, potentially reducing the side effects associated with current replacement therapies .

Safety And Hazards

Adrenalone is toxic if swallowed or if inhaled . It is also fatal in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands, forearms and face thoroughly after handling, and using protective equipment .

Future Directions

Research into adrenal crisis prevention, which involves the use of adrenalone, is ongoing . The reaction of adrenaline autoxidation is being used in the search for substances that can inhibit the process of quinoid oxidation, that is, to identify potential neuroprotective agents .

properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMVOUYYNKPMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-13-5 (hydrochloride)
Record name Adrenalone [USAN:INN]
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DSSTOX Substance ID

DTXSID5048710
Record name 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Adrenalone

CAS RN

99-45-6
Record name Adrenalone
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Record name Adrenalone [USAN:INN]
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Record name Adrenalone
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Record name Adrenalone
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Record name Adrenalone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
641
Citations
S Afshar, HA Zamani, H Karimi-Maleh - Journal of Pharmaceutical and …, 2020 - Elsevier
… for analysing of adrenalone with novel properties such … adrenalone in the presence of folic acid. In compare to previous reported electrochemical sensor for determination of adrenalone […
Number of citations: 17 www.sciencedirect.com
N Bodor, G Visor - Experimental eye research, 1984 - Elsevier
… pro-drugs of adrenalone, since adrenalone is not a drug. The mechanism of action of these adrenalone derivatives was studied on the selected, potent diisovaleryl adrenalone. It was …
Number of citations: 51 www.sciencedirect.com
N Bodor, JJ Kaminski, RG Roller - International Journal of Pharmaceutics, 1978 - Elsevier
A series of diesters of adrenalone were synthesized and their ocular sympathomimetic activities tested. Most of the transient derivatives resulted in a dramatic increase in the activity (…
Number of citations: 20 www.sciencedirect.com
W Bors, M Saran, C Michel - Journal of Physical Chemistry, 1979 - ACS Publications
Materials and Methods Adrenalone (Fluka) was used without further purifi-cation. Solutions were prepared with triply distilled and pyrolyzed water. The strong spectral changes around …
Number of citations: 15 pubs.acs.org
S Jahandari, MA Taher, H Karimi-Maleh - Analytical Methods, 2019 - pubs.rsc.org
In this study, a pencil graphite electrode (PGE) modified with a composite of polypyrrole and Au nanoparticles (Au-NPs/PP/PGE) was developed and evaluated as a novel …
Number of citations: 7 pubs.rsc.org
PD Lawley, P Brookes - Nature, 1961 - nature.com
… ketones such as adrenalone. Therefore, in these investigations, where adrenalone was tested as a … which contained adrenalone and the substrate. Table 1 shows the rate of inhibition of …
Number of citations: 184 www.nature.com
H Murakami, K Yamada, S Shirahata… - Agricultural and …, 1978 - jstage.jst.go.jp
… DNA breaking activities of aromatic reductones derived from adrenalone were compared by … Aromatic reductone derivatives synthesized from adrenalone (AO) were 3,4-…
Number of citations: 15 www.jstage.jst.go.jp
K Yamada, H Murakami, S Shirahata… - Agricultural and …, 1977 - Taylor & Francis
Aromatic reductones are a group of reagents which split cellular DNA. To survey their cellular specifity, some reductone derivatives were prepared. 3,4-Dihydroxyphenyl- glyoxime (II) …
Number of citations: 9 www.tandfonline.com
HL Hansen - Journal of the American Chemical Society, 1937 - ACS Publications
… adrenalone resulted in failure. The starting material was recovered unchanged. Chloro - 4 - hydroxy - … This compound was prepared according to the directions of Stolz7 for adrenalone. …
Number of citations: 7 pubs.acs.org
M Goldstein, JF Contrera - Nature, 1961 - nature.com
WE have reported that several structural analogues of dopamine are inhibitors of dopamine β oxidase. Dopamine β oxidase catalyses the conversion of dopamine to norepinephrine …
Number of citations: 3 www.nature.com

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